3-Fluoro-3'-nitrobenzophenone

説明

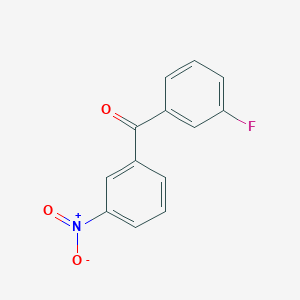

3-Fluoro-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3. It is a yellow crystalline substance known for its applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom and a nitro group attached to the benzophenone core, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-nitrobenzophenone is typically achieved through a Friedel-Crafts acylation reaction. This method involves the reaction of 3-fluorobenzoyl chloride with 3-nitrobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Scheme: [ \text{3-Fluorobenzoyl chloride} + \text{3-Nitrobenzene} \xrightarrow{\text{AlCl}_3} \text{3-Fluoro-3’-nitrobenzophenone} ]

Industrial Production Methods

In an industrial setting, the synthesis of 3-Fluoro-3’-nitrobenzophenone follows a similar route but is scaled up to accommodate larger quantities. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency.

化学反応の分析

Types of Reactions

3-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted by nucleophiles such as phenols or amines in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic medium.

Substitution: Potassium carbonate in dimethylformamide at 95–125°C.

Major Products Formed

Reduction: 3-Fluoro-3’-aminobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antiviral and Antimicrobial Properties

3-Fluoro-3'-nitrobenzophenone derivatives have been investigated for their potential as antiviral agents. The synthesis of sulfonylamino derivatives from this compound has been shown to lead to the formation of benzimidazoles, which possess antiviral properties. These transformations typically involve chemical reduction and cyclization processes, highlighting the compound's versatility in drug development .

Benzimidazole Synthesis

The compound serves as a key intermediate in the synthesis of benzimidazole derivatives, which are known for their application as active pharmaceutical ingredients. Benzimidazoles have been used in treatments for various conditions, including infections and cancer .

Material Science

Polymeric Applications

In materials science, this compound is utilized in the synthesis of polyimides, which are known for their thermal stability and mechanical properties. These polyimides are crucial in aerospace applications due to their exceptional thermal and thermo-oxidative stability . The incorporation of 3-fluoro groups enhances the material's performance under extreme conditions.

Nanoparticle Development

The compound has also been explored in the context of nanoparticle synthesis. Polyphenol-containing nanoparticles, which can be derived from compounds like this compound, exhibit significant antioxidant and anticancer activities. These nanoparticles have potential applications in bioimaging and therapeutic delivery systems .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, derivatives of this compound are employed in chromatographic techniques for the separation and identification of complex mixtures. The compound's unique chemical properties allow for effective resolution in high-performance liquid chromatography (HPLC) setups, making it valuable for quality control in pharmaceutical formulations .

Environmental Applications

Photocatalytic Properties

Recent studies have indicated that this compound can be used as a photocatalyst in environmental applications, particularly in the degradation of pollutants under UV light. Its ability to absorb UV radiation and facilitate chemical reactions positions it as a candidate for environmental remediation strategies .

Case Study 1: Antiviral Activity

Research conducted on sulfonylamino derivatives of this compound demonstrated significant antiviral activity against various viral strains. The study involved synthesizing multiple derivatives and testing their efficacy through in vitro assays, revealing promising results that warrant further investigation into clinical applications .

Case Study 2: Polyimide Synthesis

A study focused on the synthesis of polyimides using this compound highlighted its role as a precursor in developing high-performance materials suitable for aerospace applications. The resulting polyimides exhibited enhanced thermal stability compared to traditional materials, showcasing the compound's utility in advanced engineering .

作用機序

The mechanism by which 3-Fluoro-3’-nitrobenzophenone exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target molecules.

類似化合物との比較

Similar Compounds

- 3-Fluoro-4’-nitrobenzophenone

- 3-Fluoro-2’-nitrobenzophenone

- 4-Fluoro-3’-nitrobenzophenone

Uniqueness

3-Fluoro-3’-nitrobenzophenone is unique due to the specific positioning of the fluorine and nitro groups on the benzophenone core. This arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it valuable in various research and industrial applications.

生物活性

3-Fluoro-3'-nitrobenzophenone is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Molecular Structure:

- Chemical Formula: CHFNO

- Molecular Weight: 245.21 g/mol

Functional Groups:

- Nitro group (-NO)

- Fluoro group (-F)

These functional groups contribute to the compound's unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

-

Reduction Reactions:

- The nitro group can be reduced to an amino group, which can participate in various biochemical pathways, potentially leading to therapeutic effects. For example, this reduction can produce 3-Fluoro-3'-aminobenzophenone, which may exhibit different biological activities compared to its precursor.

-

Substitution Reactions:

- The fluorine atom can be substituted by nucleophiles, influencing the compound's reactivity. This property is significant in medicinal chemistry for designing compounds with specific biological targets.

-

Interaction with Cellular Components:

- The presence of the nitro group allows for the formation of reactive intermediates that can interact with cellular macromolecules, leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound is being explored for its anticancer properties. Preliminary studies suggest that it may inhibit specific cellular pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. This highlights its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity that warrants further exploration for clinical applications.

Research Applications

This compound has several applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as an intermediate in drug synthesis targeting anticancer pathways. |

| Materials Science | Investigated for use in advanced materials, including electronic devices. |

| Chemical Synthesis | Serves as a building block for synthesizing complex organic molecules. |

特性

IUPAC Name |

(3-fluorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPVSNNBNWLDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641508 | |

| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-21-2 | |

| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。